REACTION_CXSMILES
|
Br[CH:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[C:6](=[C:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[C:5]2[CH:19]=[CH:20][CH:21]=[CH:22][C:4]=2[CH:3]1Br>O>[CH:22]1[C:4]2[CH2:3][CH2:2][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=3[C:6](=[C:13]3[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]3)[C:5]=2[CH:19]=[CH:20][CH:21]=1
|
Name
|
4-(10,11-dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1C(C2=C(C(C3=C1C=CC=C3)=C3CCNCC3)C=CC=C2)Br
|
Name
|
hydroxide ion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C(C3=C(CCC21)C=CC=C3)=C3CCNCC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |